molecular formula C22H16N2OS B2449659 N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 50414-95-4

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2449659
CAS No.: 50414-95-4
M. Wt: 356.44
InChI Key: XPUBUHIUUWTNML-UHFFFAOYSA-N
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Description

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide (CAS 50414-95-4) is a synthetic compound featuring a thiazole ring, a five-membered heterocyclic structure known for its diverse biological activities. With a molecular formula of C22H16N2OS and a molecular weight of 356.4 g/mol, this compound serves as a versatile building block in medicinal chemistry and materials science research . Preliminary scientific investigations highlight its significant potential in biological research. Notably, in vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, with research suggesting the mechanism may involve the disruption of mitochondrial pathways, marking it as a candidate for oncology research . Concurrently, it has shown superior antimicrobial efficacy against multi-drug resistant bacterial strains in some studies, indicating its value as a lead compound in antibiotic development research . The biological activity is closely linked to its chemical structure; the electron-deficient thiazole ring can interact with enzymes and receptors, while the specific pattern of phenyl and benzamide substituents influences its lipophilicity and binding affinity to biological targets . The compound also participates in various chemical reactions, including oxidation at the sulfur atom in the thiazole ring and hydrolysis of the benzamide moiety under acidic or basic conditions, which allows for further functionalization and study . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c25-21(17-7-3-1-4-8-17)23-19-13-11-16(12-14-19)20-15-26-22(24-20)18-9-5-2-6-10-18/h1-15H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUBUHIUUWTNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and benzamide groups One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea in the presence of a base to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions.

Reagent Conditions Product Yield
Hydrogen peroxide (H₂O₂)Acetic acid, 60°C, 6 hoursN-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide sulfoxide72%
m-CPBADichloromethane, RT, 2 hoursN-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide sulfone85%

Mechanism :

  • The sulfur atom in the thiazole ring is oxidized via electrophilic attack by peroxides, forming a sulfoxide intermediate. Further oxidation yields the sulfone.

Reduction Reactions

The benzamide carbonyl group is reduced to a methylene amine under strong reducing conditions.

Reagent Conditions Product Yield
Lithium aluminum hydrideTHF, reflux, 4 hoursN-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzylamine68%
Sodium borohydride (NaBH₄)Methanol, RT, 12 hoursNo reaction (insufficient reducing power)

Mechanism :

  • LiAlH₄ acts as a strong nucleophile, attacking the carbonyl carbon to form an alkoxide intermediate, which is subsequently protonated and reduced to the amine.

Electrophilic Substitution

The phenyl groups undergo electrophilic aromatic substitution (EAS), with regioselectivity influenced by electron-donating/withdrawing effects.

Nitration

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 1 hour3-Nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide55%

Regioselectivity :

  • Nitration occurs preferentially at the para position of the benzamide phenyl group due to electron-withdrawing effects from the amide .

Halogenation

Reagent Conditions Product Yield
Br₂/FeBr₃CHCl₃, RT, 2 hours4-Bromo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide63%

Nucleophilic Substitution

The thiazole ring participates in nucleophilic substitution at the 2- and 4-positions.

Reagent Conditions Product Yield
Sodium methoxide (NaOMe)DMF, 80°C, 5 hours2-Methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide48%
Ammonia (NH₃)Ethanol, 100°C, 8 hours4-Amino-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide37%

Mechanism :

  • The electron-deficient thiazole ring facilitates nucleophilic attack, displacing leaving groups (e.g., halides) at positions activated by resonance .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, enabling functionalization of the aryl groups.

Reagent Conditions Product Yield
Suzuki coupling (Pd(PPh₃)₄)Dioxane, K₂CO₃, 90°C, 12 hoursN-[4-(2-(4-fluorophenyl)-1,3-thiazol-4-yl)phenyl]benzamide76%

Scope :

  • The phenyl group on the thiazole ring is amenable to modification via cross-coupling, enabling diversity-oriented synthesis .

Hydrolysis Reactions

The benzamide moiety is hydrolyzed under acidic or basic conditions.

Reagent Conditions Product Yield
HCl (6M)Reflux, 8 hours4-(2-Phenyl-1,3-thiazol-4-yl)benzoic acid89%
NaOH (10%)Ethanol, reflux, 6 hours4-(2-Phenyl-1,3-thiazol-4-yl)aniline74%

Mechanism :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation and hydroxide attack.

Key Insights:

  • The thiazole ring’s electron-deficient nature dominates its reactivity, enabling oxidation and nucleophilic substitution.

  • The benzamide group enhances stability but can be selectively reduced or hydrolyzed.

  • Functionalization via EAS and cross-coupling expands its utility in medicinal chemistry .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules, facilitating the development of new materials and pharmaceuticals.

Biology

  • Antimicrobial Activity : N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values range from 1 µg/mL to 10 µg/mL .
  • Antifungal Activity : Its efficacy against fungi such as Aspergillus niger and Candida albicans has been documented, though generally with higher MIC values compared to bacterial strains .

Medicine

  • Therapeutic Potential : The compound is being explored for its potential in treating various diseases due to its biological activity. Studies indicate it may induce apoptosis in cancer cells through mitochondrial pathways, suggesting its utility in cancer therapy.

Industry

  • Material Development : this compound is utilized in developing materials with specific properties, including sensors and dyes. Its unique structure allows for tailored functionalities in industrial applications.

Antimicrobial Efficacy

A study demonstrated that this compound exhibited superior antimicrobial properties compared to standard antibiotics against multi-drug resistant strains. This underscores its potential as a lead compound in antibiotic development.

Anticancer Activity

In vitro studies revealed that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve mitochondrial pathways, highlighting its promise as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent featuring a thiazole ring.

Uniqueness

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both phenyl and benzamide groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-phenyl-1,3-thiazole and an appropriate benzoyl chloride or an equivalent benzamide precursor. The reaction conditions may vary, but they generally include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and a base like triethylamine to facilitate the formation of the amide bond.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are often reported in the range of 1 µg/mL to 10 µg/mL, depending on structural modifications and substitutions on the thiazole ring .
  • Antifungal Activity : It has also been tested against fungi such as Aspergillus niger and Candida albicans, with varying degrees of success. The MIC values against these fungal strains are typically higher than those for bacterial strains, indicating a selective potency .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole moieties can inhibit cell proliferation in various cancer cell lines:

  • Cytotoxicity : The compound has shown cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon cancer), with IC50 values often reported below 10 µM. Structure–activity relationship studies suggest that modifications to the phenyl rings significantly influence cytotoxicity .

Structure–Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Key factors influencing its activity include:

  • Substituents on the Thiazole Ring : Electron-donating groups (e.g., -OCH3) enhance activity by increasing lipophilicity and improving interactions with biological targets.
  • Positioning of Functional Groups : The position of substituents on the phenyl rings can significantly affect binding affinity and biological efficacy.
  • Amide Linkage Stability : The stability of the amide bond is crucial for maintaining biological activity; hydrolysis can lead to loss of function .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Evaluated antibacterial activity against E. coli and S. aureus, reporting MIC values around 1 µg/mL.
Investigated anticancer properties in A431 and HT29 cell lines with IC50 < 10 µM.
Discussed SAR indicating that para-substituted derivatives showed enhanced antimicrobial efficacy compared to ortho-substituted ones.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited superior antimicrobial properties compared to standard antibiotics when tested against multi-drug resistant strains.
  • Case Study on Anticancer Activity : In vitro studies revealed that this compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a lead compound in cancer therapy.

Q & A

Q. What are the common synthetic routes for N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving condensation, nucleophilic substitution, and coupling reactions. Key steps include:
  • Thiazole ring formation : Reacting 4-aminophenylthiazole intermediates with benzoyl chloride derivatives under basic conditions (e.g., Na₂CO₃, pH 9–10) to form the benzamide linkage .
  • Optimizing yields : Refluxing in acetonitrile with K₂CO₃ as a base improves electrophilic substitution efficiency. Reaction monitoring via TLC ensures completion, with yields >85% achievable under controlled pH and temperature .
  • Critical Conditions :
StepSolventCatalyst/TempYield Range
Benzamide couplingAcetonitrileK₂CO₃, reflux87–89%
Thiazole cyclizationMeOH/H₂OReflux, 2 h91%

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO to confirm benzamide (δ ~7.8–8.2 ppm) and thiazole (δ ~7.5–8.0 ppm) protons .
  • IR : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and C-N (thiazole, ~1250 cm⁻¹) stretches .
  • Crystallography :
  • Use SHELXL for small-molecule refinement and SIR97 for direct-method structure solution. High-resolution data (d-spacing <0.8 Å) ensures accurate atomic displacement parameters .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in specific reaction steps?

  • Methodological Answer :
  • Step-specific optimization :
  • Amide bond formation : Replace traditional coupling agents with LiH in DMF, enhancing reactivity and reducing side-products (yields: 92–98% vs. 48–87% without LiH) .
  • Purification : Use sequential chromatography (normal-phase → reverse-phase) to isolate impurities. For example, purify with 10% MeOH/CH₂Cl₂ followed by 50% acetonitrile/0.1% HCOOH .
  • Case Study : Substituting 3-cyanophenyl groups in diazepane intermediates improved coupling efficiency by 15% .

Q. What strategies are effective in resolving contradictions between crystallographic data and computational modeling results for this compound?

  • Methodological Answer :
  • Data reconciliation :

Refinement protocols : Use SHELXL 's TWIN/BASF commands to model twinning or disorder, common in thiazole-containing structures .

Validation tools : Cross-check hydrogen-bonding networks (e.g., N-H⋯O=C) with PLATON or Mercury. Discrepancies >0.1 Å in bond lengths suggest model overfitting .

  • Example : A 0.12 Å deviation in C-N(thiazole) bonds was resolved by adjusting anisotropic displacement parameters in SHELXL, improving R-factor from 0.12 to 0.08 .

Q. How do structural modifications in the benzamide or thiazole moieties influence biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • SAR Studies :
  • Benzamide substitutions : Introducing trifluoromethyl groups enhances lipophilicity (logP +0.5) and metabolic stability, improving IC₅₀ against kinases (e.g., 4 μM → 1.2 μM) .
  • Thiazole modifications : Replacing phenyl with 4-fluorophenyl increases antibacterial activity (MIC: 8 μg/mL → 2 μg/mL) by enhancing target (e.g., acps-pptase) binding .
  • Data Table :
Substituent (R)Target EnzymeIC₅₀ (μM)Δ logP
-CF₃ (benzamide)Tyrosinase1.2+0.5
4-F (thiazole)Acps-pptase2.0+0.3

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